molecular formula C17H20FN3O3S B2946997 2-{[1-(4-Fluoro-3-methylbenzenesulfonyl)piperidin-3-yl]methoxy}pyrimidine CAS No. 2380067-75-2

2-{[1-(4-Fluoro-3-methylbenzenesulfonyl)piperidin-3-yl]methoxy}pyrimidine

Cat. No.: B2946997
CAS No.: 2380067-75-2
M. Wt: 365.42
InChI Key: YGGISRMJOBWPCR-UHFFFAOYSA-N
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Description

2-{[1-(4-Fluoro-3-methylbenzenesulfonyl)piperidin-3-yl]methoxy}pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a piperidine moiety. The compound is characterized by the presence of a 4-fluoro-3-methylbenzenesulfonyl group attached to the piperidine ring. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-Fluoro-3-methylbenzenesulfonyl)piperidin-3-yl]methoxy}pyrimidine typically involves multiple steps, starting with the preparation of the piperidine and pyrimidine precursors. The key steps include:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, including nucleophilic substitution and cyclization.

    Introduction of the 4-Fluoro-3-methylbenzenesulfonyl Group: This step involves the reaction of the piperidine intermediate with 4-fluoro-3-methylbenzenesulfonyl chloride under basic conditions to form the sulfonylated piperidine.

    Coupling with Pyrimidine: The final step involves the coupling of the sulfonylated piperidine with a pyrimidine derivative through a nucleophilic substitution reaction, typically using a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(4-Fluoro-3-methylbenzenesulfonyl)piperidin-3-yl]methoxy}pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride or potassium carbonate as bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of the corresponding alcohols or amines.

Scientific Research Applications

2-{[1-(4-Fluoro-3-methylbenzenesulfonyl)piperidin-3-yl]methoxy}pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[1-(4-Fluoro-3-methylbenzenesulfonyl)piperidin-3-yl]methoxy}pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-3-methylbenzenesulfonyl chloride: A precursor used in the synthesis of the target compound.

    3-Fluorobenzenesulfonyl chloride: Another sulfonyl chloride derivative with similar reactivity.

    5-Fluoro-2-methylbenzenesulfonyl chloride: A structurally related compound with different substitution patterns.

Uniqueness

2-{[1-(4-Fluoro-3-methylbenzenesulfonyl)piperidin-3-yl]methoxy}pyrimidine is unique due to its specific combination of functional groups and structural features. This uniqueness imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications.

Properties

IUPAC Name

2-[[1-(4-fluoro-3-methylphenyl)sulfonylpiperidin-3-yl]methoxy]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O3S/c1-13-10-15(5-6-16(13)18)25(22,23)21-9-2-4-14(11-21)12-24-17-19-7-3-8-20-17/h3,5-8,10,14H,2,4,9,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGGISRMJOBWPCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCC(C2)COC3=NC=CC=N3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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